
2,5-Hexanedione-D10
Overview
Description
2,5-Hexanedione-D10 (CAS RN 97135-07-4) is a deuterated analog of 2,5-hexanedione (CAS 110-13-4), where ten hydrogen atoms are replaced with deuterium, resulting in the molecular formula C₆D₁₀O₂ and a molecular weight of 124.20 g/mol . This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry and environmental analysis, where it aids in quantitative measurements by minimizing interference from non-deuterated analogs . The compound is supplied at high purity (98 atom% D) and is classified under hazard codes 4-3-S-III in safety documentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Hexanedione-D10 can be synthesized through the deuteration of 2,5-Hexanedione. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D₂O) under specific reaction conditions. The process typically requires a catalyst to facilitate the exchange reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Hexanedione-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of perdeuterated 2,5-hexanedione (2,5-Hexanedione-D10, [D10]-2,5-HD) are primarily in scientific research, where it serves as a tool to investigate the mechanisms of neurotoxicity and for quantitative analysis in various biological systems .
Scientific Research Applications
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Neurotoxicity Studies: [D10]-2,5-HD is used to study the neurotoxic effects of 2,5-hexanedione (2,5-HD), a metabolite of n-hexane. Research indicates that 2,5-HD reacts with protein amines to form alkylpyrrole adducts, potentially initiating neuropathy .
- The deuterated form, [D10]-2,5-HD, exhibits a primary isotope effect due to the requirement for C-H bond breaking in the reaction mechanism, which slows down pyrrole formation. This allows researchers to differentiate and study the effects of pyrrole formation rates on neurotoxicity .
- Animal studies using rats have shown that [D10]-2,5-HD results in less severe hindlimb paralysis and neuropathological changes compared to non-deuterated 2,5-HD, highlighting the impact of the isotope effect on the compound's neurotoxic potential .
- Isotope Tracer in Quantitative Analysis: Stable heavy isotopes, such as deuterium in [D10]-2,5-HD, are incorporated into molecules as tracers for quantitation in biological studies .
- Analysis of 2,5-Hexanedione in Urine: 2,5-Hexanedione (2,5-HD) is a metabolite of n-hexane and methyl ethyl ketone found in human urine . Measuring urinary 2,5-HD levels is a method for monitoring workers exposed to n-hexane .
Case Studies and Research Findings
- Comparative Neurotoxicity Study: A study compared the neurotoxic and pyrrole-forming potentials of 2,5-HD and [D10]-2,5-HD in rats. Rats administered 2,5-HD showed 27% body weight loss and moderate to severe hindlimb paralysis, while [D10]-2,5-HD-dosed rats exhibited only 8% body weight loss and mild effects. Neuropathological changes were prominent in spinal cord sections from 2,5-HD-treated animals, but not in those treated with the deuterated derivative .
- Pyrrole Adduct Formation: Pyrrole adduct concentrations in serum and axonal cytoskeletal proteins from 2,5-HD-treated animals were two to threefold higher than in rats given equimolar doses of [D10]-2,5-HD. This difference correlated with the levels of covalent crosslinking of axonal cytoskeletal proteins .
- In Vitro Pyrrolylation: In vitro studies showed that [D10]-2,5-HD pyrrolylated protein at one-third the initial rate of native 2,5-HD, though prolonged incubation resulted in similar pyrrole concentrations for both compounds .
- Biomarker for n-hexane Exposure: Urinary 2,5-HD is used as a biomarker for biological monitoring of workers exposed to n-hexane .
Data Table
Mechanism of Action
The mechanism of action of 2,5-Hexanedione-D10 involves its interaction with lysine residues in proteins. It forms Schiff bases with lysine, followed by cyclization to produce pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which disrupts axonal transport and causes nerve cell damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Hexanedione (Non-Deuterated)
- Molecular Formula : C₆H₁₀O₂
- CAS RN : 110-13-4
- Molecular Weight : 114.14 g/mol
- Key Properties :
- Applications : Intermediate in organic synthesis and a biomarker for hexacarbon exposure .
- Differentiation from D10 Form : The deuterated version exhibits isotopic stability, reducing metabolic degradation rates (kinetic isotope effect) and enhancing analytical precision .
3,4-Hexanedione
- Molecular Formula : C₆H₁₀O₂
- CAS RN : 4437-51-8
- Molecular Weight : 114.14 g/mol
- Key Properties :
- Applications: Limited industrial use; primarily studied for comparative toxicology.
- Toxicological Contrast : Unlike 2,5-hexanedione, 3,4-hexanedione lacks the γ-diketone spacing required for neurotoxic crosslinking, resulting in lower neurotoxicity .
Diacetonyl-d10 (Synonym for 2,5-Hexanedione-D10)
- Molecular Formula : C₆D₁₀O₂
- CAS RN : 97135-07-4
- Applications: Used in environmental toxicology to trace non-deuterated 2,5-hexanedione in biological matrices .
- Regulatory Status : Requires documentation for toxin research use in some jurisdictions .
5-Methyl-2-hexanone
- Molecular Formula : C₇H₁₄O
- CAS RN : 110-12-3
- Molecular Weight : 114.19 g/mol
- Lower volatility (bp 144°C) compared to 2,5-hexanedione .
- Toxicological Profile : Less neurotoxic than n-hexane due to divergent metabolic pathways .
Physicochemical and Analytical Comparison
Key Research Findings
- Deuterium Effects: this compound demonstrates reduced metabolic clearance in vivo compared to its non-deuterated form, attributed to the kinetic isotope effect .
- Analytical Utility : In environmental samples, this compound achieved 86–90% recovery rates when used as an internal standard, ensuring accurate quantification of hexacarbon metabolites .
- Structural Determinants of Toxicity : Only γ-diketones (like 2,5-hexanedione) induce neurofilament crosslinking, explaining the lack of neurotoxicity in 3,4-hexanedione .
Biological Activity
2,5-Hexanedione-D10 is the deuterated form of 2,5-hexanedione, an aliphatic diketone known for its neurotoxic properties. This compound is significant in toxicology and pharmacology due to its role as a toxic metabolite of hexane and 2-hexanone. The presence of carbonyl groups at the second and fifth positions of the hexane chain contributes to its biological effects, particularly in neurotoxicity.
- Chemical Formula : C6H8D10O2
- Molecular Weight : 130.19 g/mol
- Structure : The compound features a γ-diketone structure, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its neurotoxic effects. Chronic exposure can lead to:
- Peripheral nerve damage : Symptoms include muscular weakness, cramps, and coordination loss due to disrupted axonal transport caused by modifications to protein structures within nerve cells.
- Neurodegeneration : Studies have shown that exposure leads to significant dopaminergic neurodegeneration mediated by microglial activation through the αMβ2-NOX2 axis .
Neurotoxicity
- Chronic Exposure in Animal Models :
- A study on rats revealed that long-term treatment with 2,5-hexanedione (200 mg/kg) resulted in weight loss and increased water intake but did not affect specific brain and liver enzyme activities .
- Another study demonstrated that exposure led to a progressive loss of dopaminergic neurons in the nigrostriatal system, with significant neuron loss observed after three and five weeks of treatment .
Interaction with Biological Macromolecules
- This compound has been shown to react with neurofilament proteins, forming pyrrole adducts. This interaction is critical for understanding the compound's potential role in neurological disorders and developing therapeutic interventions.
Data Table: Summary of Research Findings
Applications in Research
The unique isotopic labeling of this compound allows it to be used as a tracer molecule in metabolic studies. It can help elucidate reaction mechanisms and metabolic pathways related to neurotoxicity associated with hexane exposure. Additionally, it plays a role in synthesizing pharmaceuticals such as isocarboxazid and mopidralazine.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,5-Hexanedione-D10, and how do they influence experimental design in deuterated compound studies?
- Answer : this compound (CD₃COCD₂CD₂COCD₃; CAS RN 97135-07-4) is a deuterated analog with 98 atom% isotopic purity . Its physicochemical properties, such as boiling point and phase behavior, differ slightly from the non-deuterated form due to isotopic mass effects. Researchers should consult thermodynamic databases (e.g., NIST) for precise phase change data (e.g., vapor-liquid equilibrium at 386–474 K) to optimize purification protocols . Deuterated solvents may alter reaction kinetics, necessitating adjustments in reaction times or temperatures during synthesis or kinetic studies.
Q. How should researchers validate the isotopic purity of this compound, and what analytical techniques are most reliable?
- Answer : Isotopic purity (98 atom% D) can be confirmed via nuclear magnetic resonance (¹H/²H NMR) or mass spectrometry (MS). For NMR, the absence of residual proton signals in the deuterated methyl (CD₃) and methylene (CD₂) groups indicates high isotopic enrichment. MS analysis should show a molecular ion peak at m/z 124.20 (C₆D₁₀O₂) with minimal contributions from non-deuterated analogs . Calibration against certified reference materials (CRMs) is critical for accuracy.
Q. What are the best practices for storing this compound to maintain stability and isotopic integrity?
- Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent degradation or isotopic exchange. Moisture and prolonged exposure to ambient temperatures can hydrolyze the diketone structure or introduce proton contamination, compromising experimental reproducibility .
Advanced Research Questions
Q. How does the kinetic isotope effect (KIE) of this compound impact its reactivity in organometallic catalysis compared to the non-deuterated form?
- Answer : The KIE arises from differences in zero-point energy between C−H and C−D bonds, slowing reaction rates in deuterated compounds. In organometallic catalysis (e.g., hydrogenation), this compound may exhibit reduced turnover frequencies due to stronger C−D bonds. Researchers should design kinetic experiments with time-resolved spectroscopy (e.g., FTIR or GC-MS) to quantify rate constants and validate KIE models .
Q. What methodological challenges arise when using this compound as an internal standard in quantitative mass spectrometry, and how can they be mitigated?
- Answer : Challenges include isotopic interference (e.g., overlap with ¹³C or ¹⁵N isotopes in complex matrices) and matrix effects altering ionization efficiency. To mitigate this:
- Use high-resolution MS (HRMS) to resolve isotopic clusters.
- Validate linearity and recovery rates via spike-and-recovery experiments in representative matrices.
- Cross-reference with orthogonal techniques like LC-NMR to confirm quantification accuracy .
Q. How can researchers resolve contradictions in thermodynamic data for this compound reported across different studies?
- Answer : Discrepancies may stem from variations in measurement techniques (e.g., static vs. dynamic vapor pressure methods) or impurities. To address this:
- Replicate experiments using standardized protocols (e.g., ASTM or IUPAC guidelines).
- Compare data with NIST-curated phase change datasets, which compile results from multiple sources (e.g., TRC and Brown-Stein methods) .
- Perform sensitivity analyses to assess the impact of minor impurities on thermodynamic parameters.
Q. What strategies are recommended for incorporating this compound into mechanistic studies of diketone photodegradation pathways?
- Answer : Use time-resolved transient absorption spectroscopy to track deuterium-specific intermediates (e.g., deuterated radicals or enol tautomers). Isotopic labeling can distinguish between hydrogen abstraction pathways (e.g., C−H vs. C−D bond cleavage). Pair with computational modeling (DFT or MD simulations) to correlate experimental data with theoretical reaction coordinates .
Q. Methodological Guidance
Q. How should researchers report the use of this compound in publications to ensure reproducibility?
- Answer : Follow ICMJE and ACS guidelines to disclose:
- Synthesis details : Supplier, lot number, and purification methods (e.g., distillation conditions).
- Analytical validation : NMR/MS spectra (supplementary data), isotopic purity, and CRM certifications.
- Storage conditions : Temperature, container type, and duration of storage prior to use .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?
- Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for deuterium-specific effects (e.g., altered metabolic rates) via comparative AIC/BIC analysis against non-deuterated controls. Include uncertainty quantification (e.g., Monte Carlo simulations) to address variability in isotopic purity .
Properties
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAMHKKJGICOG-MWUKXHIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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